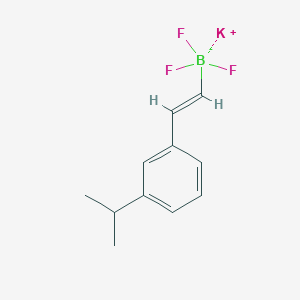![molecular formula C11H16ClFN2O2 B8030590 Diethyl[(5-fluoro-2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B8030590.png)
Diethyl[(5-fluoro-2-nitrophenyl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by the presence of a fluorine atom, a nitro group, and a diethylamine moiety attached to a phenyl ring. This compound is of interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[(5-fluoro-2-nitrophenyl)methyl]amine hydrochloride typically involves the reaction of 5-fluoro-2-nitrobenzyl chloride with diethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl[(5-fluoro-2-nitrophenyl)methyl]amine hydrochloride undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amine moiety, leading to the formation of various oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
Reduction: Formation of 5-fluoro-2-aminophenylmethylamine.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
Oxidation: Formation of oxidized derivatives of the amine moiety.
Applications De Recherche Scientifique
Diethyl[(5-fluoro-2-nitrophenyl)methyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Diethyl[(5-fluoro-2-nitrophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to modulation of various biochemical pathways. The presence of the fluorine atom and nitro group plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-nitroaniline: Similar structure but lacks the diethylamine moiety.
Diethyl[(2-nitrophenyl)methyl]amine hydrochloride: Similar structure but lacks the fluorine atom.
5-Fluoro-2-aminophenylmethylamine: Similar structure but with an amine group instead of a nitro group.
Uniqueness
Diethyl[(5-fluoro-2-nitrophenyl)methyl]amine hydrochloride is unique due to the combination of the fluorine atom, nitro group, and diethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
IUPAC Name |
N-ethyl-N-[(5-fluoro-2-nitrophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2.ClH/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14(15)16;/h5-7H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCOCPDJJBUMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine](/img/structure/B8030531.png)

![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8030544.png)
![3-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8030546.png)







